(3-Chloro-4-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[3-chloro-4-(4-hydroxypiperidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BClNO4/c14-11-7-8(13(18)19)1-2-10(11)12(17)15-5-3-9(16)4-6-15/h1-2,7,9,16,18-19H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVBITGDGBWSOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N2CCC(CC2)O)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Boronic Acid Core
Method A: Suzuki-Miyaura Coupling
- A common approach involves coupling an aryl halide (e.g., chlorinated or fluorinated derivatives) with a boronic acid or boronate ester using palladium catalysis.
- Example: Starting with 3-chloro-4-fluorophenol derivatives, the boronic acid moiety can be introduced via Suzuki coupling with phenylboronic acid derivatives.
- The synthesis of related boronic acids, such as 3-((4-(hydrazine carbonyl) phenyl imino) methyl) phenyl boronic acid, was achieved through refluxing phenylboronic acid derivatives with hydrazide compounds in ethanol, indicating the feasibility of similar methods for this compound.
Formation of the Hydroxypiperidine-1-carbonyl Group
Method B: Amidation of Phenyl Boronic Acid Derivatives
- The hydroxypiperidine-1-carbonyl group can be introduced via amidation reactions between the phenyl boronic acid derivative and hydroxypiperidine-1-carboxylic acid or its activated form.
- Reactions are typically carried out under reflux in ethanol or DMSO, with coupling agents such as EDC or DCC to facilitate amide bond formation.
- The synthesis of boronic-imine compounds involved refluxing phenyl boronic acids with hydrazide derivatives, which suggests that similar conditions could be adapted for amidation with hydroxypiperidine-1-carboxylic acid derivatives.
Reactions Involving Substituted Phenyl Boronic Acids
Method C: Direct Substitution on Aromatic Ring
- Using chlorinated or fluorinated phenyl boronic acids, nucleophilic substitution can be performed to introduce the hydroxypiperidine-1-carbonyl group.
- This often involves activating the aromatic ring with suitable leaving groups and then coupling with nucleophiles.
- Synthesis of 4-fluoro and 4-chlorophenyl derivatives of boronic acids under reflux in ethanol, followed by purification, supports this approach.
Data Tables of Preparation Conditions
| Method | Reagents | Conditions | Solvent | Yield | Remarks |
|---|---|---|---|---|---|
| Suzuki-Miyaura coupling | Aryl halide + Phenylboronic acid | Reflux, Pd catalyst | Toluene/Water | Variable | Suitable for halogenated phenyls |
| Amidation | Phenyl boronic acid derivative + Hydroxypiperidine-1-carboxylic acid | Reflux, EDC/DCC | Ethanol or DMSO | 70-85% | Requires activation of carboxylic acid |
| Nucleophilic substitution | Chlorinated/fluorinated phenyl boronic acid | Reflux | Ethanol | 40-90% | Depends on leaving group and nucleophile |
Research Findings Supporting Preparation Methods
- Reflux reactions of phenyl boronic acids with hydrazides or aldehyde derivatives in ethanol have been successfully used to synthesize boronic-imine compounds, indicating the robustness of reflux in ethanol for such transformations.
- Amidation reactions with hydroxypiperidine derivatives, often facilitated by coupling agents, are standard in peptide and amide synthesis, and are applicable here to attach the hydroxypiperidine-1-carbonyl group.
- Nucleophilic substitution on halogenated aromatic boronic acids is a well-established method, especially with chlorinated or fluorinated phenyl rings, enabling selective functionalization.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to slightly basic pH .
Major Products
The major products formed from these reactions include boronic esters, borates, and substituted derivatives of the original compound. These products retain the boronic acid functionality, making them useful intermediates in further synthetic applications.
Scientific Research Applications
(3-Chloro-4-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid has several scientific research applications:
Biology: The compound’s ability to form stable complexes with diols makes it useful in the development of sensors and diagnostic tools for detecting biomolecules.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the design of enzyme inhibitors and other bioactive molecules.
Mechanism of Action
The mechanism of action of (3-Chloro-4-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is pH-dependent and can be exploited in various applications, such as drug delivery and molecular recognition. The boronic acid group acts as a Lewis acid, facilitating the formation of stable complexes with Lewis bases .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Physicochemical Properties
- Solubility: The hydroxypiperidine group likely improves water solubility compared to non-polar analogs like (3-Chloro-4-ethoxyphenyl)boronic acid .
- Molecular Weight: The target compound (MW ≈ 282.58, inferred from analogs ) is heavier than simpler derivatives (e.g., (3-Chloro-4-hydroxyphenyl)boronic acid, MW ≈ 172.5), affecting pharmacokinetics in drug applications.
Biological Activity
(3-Chloro-4-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid, identified by its CAS number 1704082-36-9, is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to interact with various biological targets, influencing numerous biochemical pathways. This article delves into the compound's biological activity, highlighting its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₅BClNO₄, with a molecular weight of 283.52 g/mol. The presence of the boronic acid functional group allows for reversible covalent bonding with diols, which is crucial for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Boronic acids are known to inhibit proteases and other enzymes by forming stable complexes with their active sites. This characteristic is particularly relevant in targeting cancer-related pathways and metabolic disorders .
- Protein-Protein Interactions : The ability to disrupt protein-protein interactions (PPIs) can lead to modulation of cellular pathways, making this compound a potential candidate for drug development.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The incorporation of piperidine moieties has been linked to enhanced anticancer properties .
Biological Activity Data
Case Study 1: Anticancer Effects
A study investigated the effects of this compound on FaDu hypopharyngeal tumor cells. The compound demonstrated significant cytotoxicity and induced apoptosis at concentrations that were effective compared to standard treatments like bleomycin .
Case Study 2: Enzyme Interaction
Research highlighted the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The study showed that the compound could effectively bind to AChE, suggesting potential applications in treating cognitive disorders .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (3-Chloro-4-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid with high purity?
- Methodological Answer : Synthesis typically involves sequential functionalization of the phenyl ring. A common approach includes:
- Step 1 : Introduction of the chlorinated group via electrophilic substitution.
- Step 2 : Coupling 4-hydroxypiperidine-1-carbonyl using carbodiimide-mediated amide bond formation (e.g., EDC/HOBt).
- Step 3 : Boronation via Miyaura borylation with bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .
- Optimization : Reaction time (12–24 hr), temperature (80–100°C), and solvent choice (THF or DMF) significantly impact yield and purity. Post-synthesis purification via flash chromatography or recrystallization is critical to remove residual palladium and unreacted intermediates .
Q. How is the molecular structure of this compound characterized in academic research?
- Methodological Answer : Structural confirmation requires:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., chloro, piperidine-carbonyl, and boronic acid groups). Key peaks include B-OH protons (~δ 7–9 ppm) and piperidine N–H signals (~δ 1.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M−OH]⁻ ions).
- X-ray Crystallography : For absolute stereochemistry and intermolecular interactions, though challenges arise due to boronic acid hydration .
Q. What are the common reactions involving this boronic acid in organic synthesis?
- Methodological Answer : Primary applications include:
- Suzuki-Miyaura Cross-Coupling : Catalyzed by Pd(PPh₃)₄ or PdCl₂(dppf) with aryl halides. Key parameters: base (Na₂CO₃ or K₃PO₄), solvent (DME/H₂O), and temperature (60–80°C) .
- Transesterification : For boronate ester formation, using diols (e.g., pinacol) under Dean-Stark conditions to remove water .
- Bioconjugation : Reactivity with biomolecules (e.g., sugars) via boronate ester formation at neutral pH, monitored by UV-Vis or fluorescence .
Advanced Research Questions
Q. How can reaction conditions be optimized for coupling reactions involving sterically hindered partners?
- Methodological Answer :
- Catalyst Screening : Bulky ligands like SPhos or RuPhos enhance turnover in sterically challenging Suzuki couplings .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic partners.
- Base Selection : Mild bases (e.g., CsF) minimize boronic acid protodeboronation.
- Kinetic Analysis : Use in situ ¹¹B NMR to monitor boronate ester intermediates and adjust reaction time .
Q. What strategies mitigate instability of this boronic acid during storage or aqueous reactions?
- Methodological Answer :
- Lyophilization : Store as a lyophilized powder under inert gas (Ar/N₂) to prevent hydration .
- Stabilizers : Add 1–5% ascorbic acid to aqueous solutions to suppress oxidation.
- pH Control : Maintain pH 5–7 in buffered systems to balance boronic acid/boronate equilibrium and avoid decomposition .
Q. How does the 4-hydroxypiperidine moiety influence biological activity or binding affinity in drug discovery?
- Methodological Answer :
- Structural Analysis : The hydroxyl group enhances hydrogen bonding with target proteins (e.g., proteases or kinases), confirmed by molecular docking or SPR assays .
- SAR Studies : Compare analogues with cyclohexanol or morpholine substituents to assess potency differences.
- Metabolic Stability : Evaluate in vitro liver microsomal assays; piperidine hydroxylation may reduce metabolic clearance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
